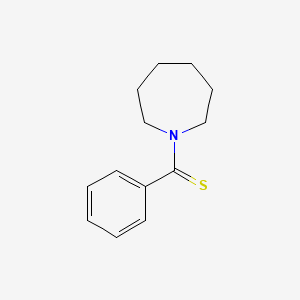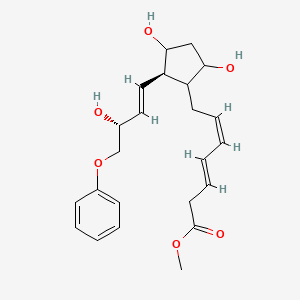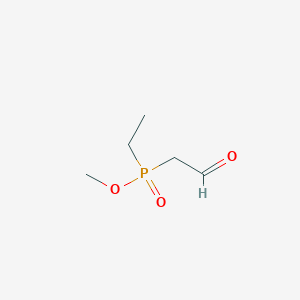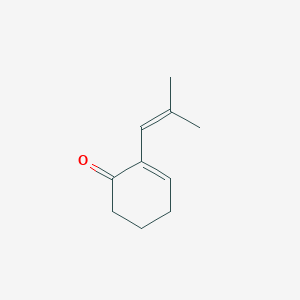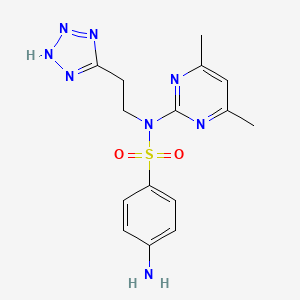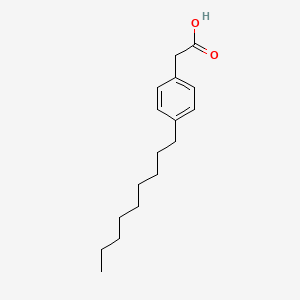
2,2,3,3,4,4,5,5-Octamethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5-Octamethylhexane is a highly branched alkane with the molecular formula C14H30. It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms. This compound is part of the larger family of alkanes, which are known for their stability and lack of reactivity under normal conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the reaction of this compound with a suitable alkyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolites or other solid acid catalysts to facilitate the alkylation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5,5-Octamethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized under harsh conditions to form carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Substitution: Halogenation typically requires the presence of halogens (Cl2, Br2) and ultraviolet light or heat to initiate the reaction.
Major Products Formed
Oxidation: Complete oxidation yields carbon dioxide (CO2) and water (H2O).
Substitution: Halogenated derivatives, such as 2,2,3,3,4,4,5,5-octamethylhexyl chloride or bromide.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5-Octamethylhexane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of highly branched alkanes in various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a solvent or intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
As a saturated hydrocarbon, 2,2,3,3,4,4,5,5-Octamethylhexane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as altering membrane fluidity or serving as a non-polar solvent . The compound does not interact with specific molecular targets or pathways in the way that more reactive or functionalized molecules might .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,4,6,6-Hexamethylheptane
- 2,2,3,3,5,5-Hexamethylhexane
- 2,2,3,3,4,4-Hexamethylpentane
Uniqueness
2,2,3,3,4,4,5,5-Octamethylhexane is unique due to its high degree of branching, which imparts distinct physical properties such as lower boiling points and higher stability compared to less branched alkanes . This makes it particularly useful in applications requiring non-reactive and stable compounds .
Propriétés
Numéro CAS |
65149-84-0 |
|---|---|
Formule moléculaire |
C14H30 |
Poids moléculaire |
198.39 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5-octamethylhexane |
InChI |
InChI=1S/C14H30/c1-11(2,3)13(7,8)14(9,10)12(4,5)6/h1-10H3 |
Clé InChI |
MSNGVRWOQUIZAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C)(C)C(C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


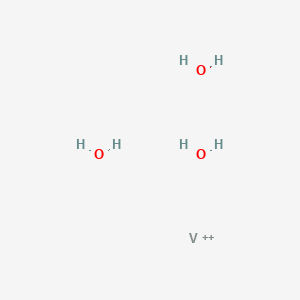
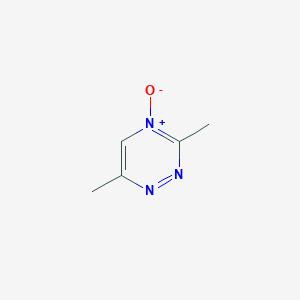
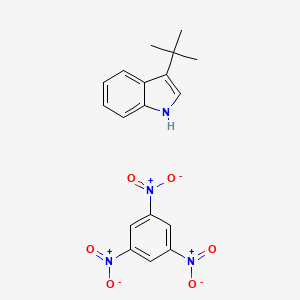
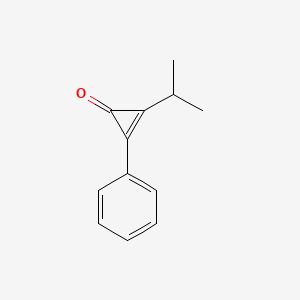
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)
